7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Description
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative with a complex substitution pattern. The compound features a benzoxazole moiety linked via a sulfanyl-ethyl chain at position 7 of the purine core and a 3-chlorophenyl-substituted piperazine group at position 6. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and heterocyclic coupling, as observed in analogous purine-based compounds .
Properties
CAS No. |
850914-87-3 |
|---|---|
Molecular Formula |
C26H26ClN7O3S |
Molecular Weight |
552.05 |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26ClN7O3S/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-38-25-28-19-8-3-4-9-20(19)37-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3 |
InChI Key |
MBKLKUIWTWMSBR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine : The 3-chlorophenyl-piperazine group in the target compound may enhance solubility and receptor selectivity compared to alkylpiperidine derivatives .
- Spirocyclic Systems : Compounds with spirocyclic frameworks (e.g., ) exhibit constrained conformational flexibility, which could reduce off-target interactions but limit metabolic stability.
Research Findings and Data Gaps
While direct pharmacological data for the target compound are sparse, inferences from structural analogs highlight:
- Potential Applications: CNS disorders (e.g., Parkinson’s disease, anxiety) due to piperazine/chlorophenyl motifs .
- Limitations: The absence of in vivo efficacy or toxicity data limits translational conclusions. Further studies should prioritize: Binding Assays: Comparative profiling against adenosine receptors (A1, A2A, A2B, A3). ADME Studies: Evaluating metabolic pathways (e.g., CYP450 interactions) and bioavailability.
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